REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:11][CH2:12]O>OS(O)(=O)=O>[CH2:11]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][N:9]=[CH:10][C:2]=1[Cl:1])[CH3:12]
|
Name
|
|
Quantity
|
18.6 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CN=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in aq. NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=NC=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |